molecular formula C19H14 B13839187 5-Methyl Chrysene-d3

5-Methyl Chrysene-d3

Cat. No.: B13839187
M. Wt: 245.3 g/mol
InChI Key: GOHBXWHNJHENRX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl Chrysene-d3 is a deuterated form of 5-Methyl Chrysene, a polycyclic aromatic hydrocarbon (PAH). The compound has the molecular formula C19H11D3 and a molecular weight of 245.33 g/mol . It is primarily used in scientific research, particularly in studies involving PAHs due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl Chrysene-d3 typically involves the deuteration of 5-Methyl Chrysene. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure selective deuteration .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve the desired level of deuteration. The product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

5-Methyl Chrysene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl Chrysene-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

5-Methyl Chrysene-d3 exerts its effects primarily through the formation of DNA adducts. The compound binds to DNA, leading to mutations and DNA damage. This process can result in oxidative stress and inflammation, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl Chrysene-d3 is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Its isotopic labeling makes it particularly valuable in research applications where accurate quantification and tracing of PAHs are required .

Properties

Molecular Formula

C19H14

Molecular Weight

245.3 g/mol

IUPAC Name

5-(trideuteriomethyl)chrysene

InChI

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3/i1D3

InChI Key

GOHBXWHNJHENRX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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